molecular formula C6H13NO3S B14279810 N-(Methanesulfonyl)-2,2-dimethylpropanamide CAS No. 163972-56-3

N-(Methanesulfonyl)-2,2-dimethylpropanamide

Cat. No.: B14279810
CAS No.: 163972-56-3
M. Wt: 179.24 g/mol
InChI Key: SPKCXEUQPXCNKU-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to a 2,2-dimethylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methanesulfonyl)-2,2-dimethylpropanamide can be synthesized through the reaction of methanesulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonyl group onto the amide.

Industrial Production Methods

On an industrial scale, the production of this compound involves the large-scale synthesis of methanesulfonyl chloride, which is then reacted with 2,2-dimethylpropanamide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form methanesulfonic acid and 2,2-dimethylpropanamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Various sulfonamide derivatives.

    Oxidation: Methanesulfonic acid.

    Reduction: Methanesulfide derivatives.

    Hydrolysis: Methanesulfonic acid and 2,2-dimethylpropanamide.

Scientific Research Applications

N-(Methanesulfonyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-2,2-dimethylpropanamide involves the interaction of the methanesulfonyl group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-2,2-dimethylpropanamide.

    Tosylates: Compounds containing the p-toluenesulfonyl group, which are similar in reactivity to methanesulfonyl derivatives.

    Sulfonamides: A broad class of compounds containing the sulfonamide group, with various applications in medicine and industry.

Uniqueness

This compound is unique due to its specific structure, which combines the methanesulfonyl group with a 2,2-dimethylpropanamide backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

163972-56-3

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2,2-dimethyl-N-methylsulfonylpropanamide

InChI

InChI=1S/C6H13NO3S/c1-6(2,3)5(8)7-11(4,9)10/h1-4H3,(H,7,8)

InChI Key

SPKCXEUQPXCNKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NS(=O)(=O)C

Origin of Product

United States

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